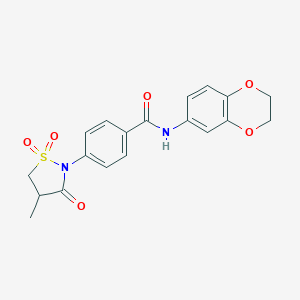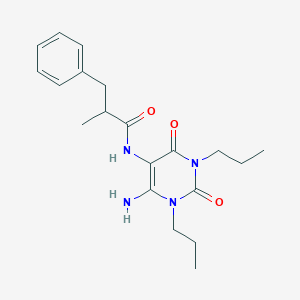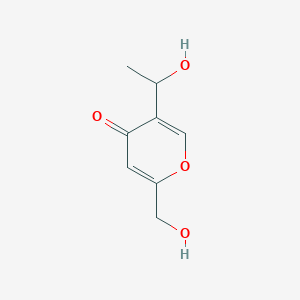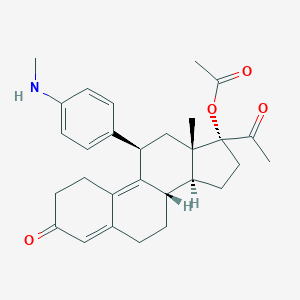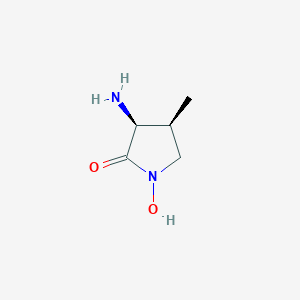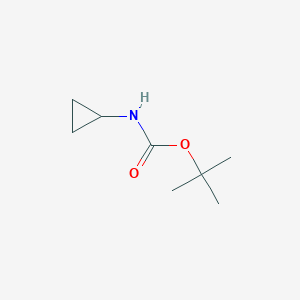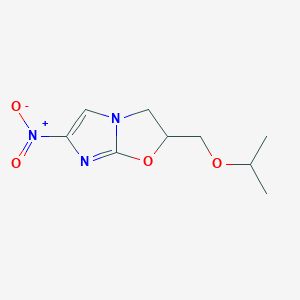
Imidazo(2,1-b)oxazole, 2,3-dihydro-2-((1-methylethoxy)methyl)-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(2,1-b)oxazole, 2,3-dihydro-2-((1-methylethoxy)methyl)-6-nitro- is a chemical compound with a molecular formula of C12H16N2O4. It is commonly known as INO-1001 and is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). INO-1001 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
INO-1001 works by inhibiting the activity of PARP enzymes, which are responsible for repairing damaged DNA. By inhibiting PARP activity, INO-1001 prevents the repair of DNA damage, leading to the death of cancer cells that rely on PARP for DNA repair. In inflammatory diseases, INO-1001 reduces inflammation and tissue damage by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In neurodegenerative disorders, INO-1001 protects neurons from damage caused by oxidative stress and inflammation by inhibiting the activation of NF-κB and reducing the production of reactive oxygen species (ROS).
生化学的および生理学的効果
INO-1001 has been shown to have a variety of biochemical and physiological effects. In cancer cells, INO-1001 induces apoptosis (programmed cell death) and inhibits the growth and proliferation of cancer cells. In inflammatory diseases, INO-1001 reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, INO-1001 protects neurons from damage caused by oxidative stress and inflammation by reducing the production of ROS and inhibiting the activation of NF-κB.
実験室実験の利点と制限
INO-1001 has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP, making it an effective tool for studying the role of PARP in various biological processes. INO-1001 is also readily available and can be synthesized using a relatively simple process. However, there are also some limitations to the use of INO-1001 in lab experiments. It has been shown to have off-target effects on other enzymes, such as tankyrase, which may complicate the interpretation of experimental results. Additionally, the high potency of INO-1001 may make it difficult to determine the optimal concentration for use in experiments.
将来の方向性
There are several future directions for research on INO-1001. In cancer research, further studies are needed to determine the optimal combination of INO-1001 with other chemotherapy agents and radiation therapy. In inflammation research, the potential of INO-1001 as a therapeutic agent for various inflammatory diseases needs to be further explored in clinical trials. In neurodegenerative disorder research, the potential of INO-1001 as a neuroprotective agent needs to be further investigated in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the off-target effects of INO-1001 on other enzymes and to develop more selective PARP inhibitors for use in lab experiments and clinical trials.
合成法
INO-1001 can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis of INO-1001 involves the reaction of 2-amino-5-nitrothiazole with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)-5-nitrothiazole. This compound is then reacted with 2-oxo-1,3-diazacycloheptane to form 2-(2-bromoacetyl)-5-nitroimidazolidin-4-one. Finally, the reaction of this compound with 1-methylethoxy)methylamine results in the formation of INO-1001.
科学的研究の応用
INO-1001 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, INO-1001 has been shown to enhance the effectiveness of chemotherapy and radiation therapy. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
In inflammation research, INO-1001 has been shown to reduce inflammation and tissue damage in various animal models of inflammatory diseases, such as sepsis and acute lung injury. In neurodegenerative disorder research, INO-1001 has been shown to protect neurons from damage caused by oxidative stress and inflammation.
特性
CAS番号 |
127692-19-7 |
|---|---|
製品名 |
Imidazo(2,1-b)oxazole, 2,3-dihydro-2-((1-methylethoxy)methyl)-6-nitro- |
分子式 |
C9H13N3O4 |
分子量 |
227.22 g/mol |
IUPAC名 |
6-nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C9H13N3O4/c1-6(2)15-5-7-3-11-4-8(12(13)14)10-9(11)16-7/h4,6-7H,3,5H2,1-2H3 |
InChIキー |
XRBPBOLVLSOSGX-UHFFFAOYSA-N |
SMILES |
CC(C)OCC1CN2C=C(N=C2O1)[N+](=O)[O-] |
正規SMILES |
CC(C)OCC1CN2C=C(N=C2O1)[N+](=O)[O-] |
同義語 |
3-nitro-7-(propan-2-yloxymethyl)-6-oxa-1,4-diazabicyclo[3.3.0]octa-2,4 -diene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



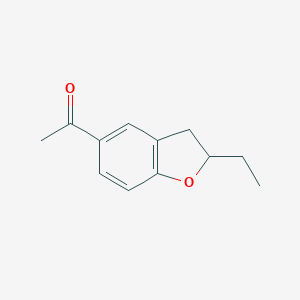
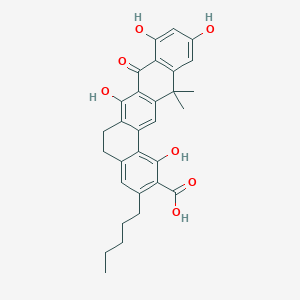
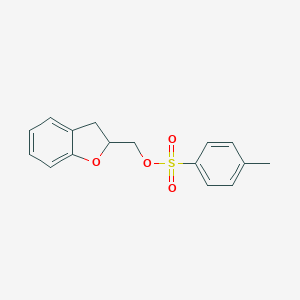
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
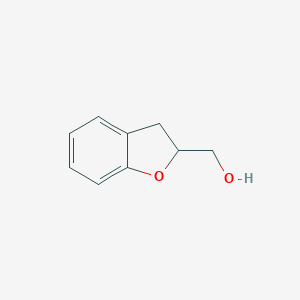
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
